Carbon Black

Catalog No.
S621848
CAS No.
1333-86-4
M.F
C72H26O7S
M. Wt
1035.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon Black

CAS Number

1333-86-4

Product Name

Carbon Black

IUPAC Name

carbon

Molecular Formula

C72H26O7S

Molecular Weight

1035.0 g/mol

InChI

InChI=1S/C72H26O7S/c73-68-24-11-23(72(76)77)22-10-20-7-17-2-1-16-3-4-29-44-32(16)33(17)47-35(20)50-38(22)39(24)51-42-25(68)12-26-40-41-27(70(75)69(26)74)13-30-45-36-21(15-78-30)9-19-8-18-5-6-80-71-28-14-31(79-29)46-54-43(28)55-49(37(18)71)34(19)48(36)58-62(53(41)45)61(52(40)42)66-60(51)59(50)65(57(47)56(44)46)63(54)67(66)64(55)58/h1-4,7,9-14,18,37,49,66-67,71H,5-6,8,15H2,(H,76,77)

InChI Key

ZBGANAZYHMVKTA-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble (NIOSH, 2024)
INSOL IN ALL SOLVENTS
Insoluble in water
Solubility in water: none
Insoluble

Canonical SMILES

[C]

The exact mass of the compound Carbon is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (niosh, 2016)insoluble in water and organic solventsinsol in all solventsinsoluble in waterinsoluble in organic solventsactivated carbon is generally considered to exhibit low affinity for water.insoluble in waterinsol in water or other known solventssolubility in water: nonesolubility in water: insolublesolubility in water: noneinsolubleinsolubleinsoluble. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ADSORBENT; BLEACHING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Carbon Black (CAS 1333-86-4) is a paracrystalline, high-surface-area carbon material produced through the incomplete combustion of heavy petroleum products. In industrial procurement, it is primarily valued for its dual functionality as a highly effective reinforcing filler in elastomeric matrices and a reliable conductive additive in polymer composites and energy storage systems. Unlike highly crystalline carbon allotropes or ultra-porous activated carbons, Carbon Black features a distinct morphology of fused, quasi-spherical primary particles that form branched aggregates. This structure provides a highly effective balance of mechanical reinforcement and electrical conductivity—typically reaching bulk conductivities of 10²–10³ S/m —making it a foundational raw material in tire manufacturing, antistatic plastics, and lithium-ion battery electrodes where consistent processability and cost-efficiency are critical.

Substituting Carbon Black with other carbonaceous materials or alternative mineral fillers frequently leads to catastrophic failures in mechanical or electrical performance. For instance, replacing Carbon Black with high-surface-area activated carbon in electrode formulations results in electrical insulation rather than conduction, as the extensive internal microporosity of activated carbon disrupts electron transport pathways [1]. Similarly, attempting to substitute Carbon Black with precipitated silica in rubber compounding—without the costly addition of silane coupling agents—severely degrades matrix compatibility, leading to agglomeration and up to a 38% reduction in tensile strength [2]. Furthermore, while advanced materials like Carbon Nanotubes (CNTs) offer lower percolation thresholds, they introduce severe rheological penalties and dispersion challenges that render them unsuitable as direct drop-in replacements for Carbon Black in standard high-volume melt compounding workflows [3].

Tensile Reinforcement and Matrix Compatibility in Elastomers

In non-polar elastomeric matrices such as styrene-butadiene rubber (SBR), Carbon Black inherently forms robust physical networks without requiring complex surface modifications. When compared to untreated precipitated silica, Carbon Black demonstrates vastly superior matrix compatibility. Research indicates that untreated silica-filled rubber exhibits up to 38% lower tensile strength than its Carbon Black-filled equivalents due to the polar hydroxyl groups on silica repelling the non-polar rubber, leading to weak interfacial adhesion[1]. While silica can match these properties only through the addition of expensive silane coupling agents (e.g., TESPT), Carbon Black provides immediate, high-level reinforcement and abrasion resistance straight out of the bag, significantly streamlining the compounding process [1].

Evidence DimensionTensile strength in untreated non-polar rubber matrices
Target Compound DataOptimal baseline tensile strength (e.g., ~16-21 MPa)
Comparator Or BaselineUntreated Precipitated Silica
Quantified DifferenceSilica exhibits ~38% lower tensile strength than Carbon Black equivalents
ConditionsSBR/BR rubber matrices without silane coupling agents

Allows manufacturers to achieve maximum mechanical reinforcement and abrasion resistance without the added formulation cost and mixing complexity of silane coupling agents.

Bulk Electrical Conductivity vs. High-Porosity Carbons

While activated carbon and Carbon Black are both amorphous carbon forms, their utility in conductive applications is diametrically opposed. Activated carbon is engineered for maximum porosity (surface areas often exceeding 1000 m²/g), which creates internal voids that act as electrical insulators, severely restricting electron flow[1]. In contrast, Carbon Black possesses a denser, fused aggregate structure with lower surface area (typically 30–150 m²/g) but continuous carbon pathways. This structural continuity allows Carbon Black to maintain a bulk electrical conductivity of 10²–10³ S/m . Consequently, in applications requiring charge transport—such as battery electrode slurries or antistatic coatings—Carbon Black successfully forms a percolating network where activated carbon would fail entirely [1].

Evidence DimensionBulk electrical conductivity
Target Compound Data10²–10³ S/m (conductive continuous pathways)
Comparator Or BaselineActivated Carbon (highly resistive/insulating)
Quantified DifferenceOrders of magnitude higher conductivity for Carbon Black
ConditionsBulk powder / dispersed conductive additive applications

Ensures reliable electron transport in energy storage and antistatic applications where highly porous carbon alternatives would impede current flow.

Processability and Percolation in Conductive Polymer Composites

In the formulation of conductive polymer composites, the choice between Carbon Black and Carbon Nanotubes (CNTs) hinges on the trade-off between percolation threshold and processability. While CNTs can achieve electrical percolation at very low volume fractions (e.g., ~3 wt%) due to their high aspect ratio, they frequently cause severe viscosity spikes and are notoriously difficult to disperse uniformly [1]. Carbon Black requires a higher mass loading to reach the percolation threshold (typically ~35 wt% in polyester resins)[1]. However, its quasi-spherical aggregate morphology ensures predictable rheological behavior and excellent dispersion using standard industrial melt-compounding equipment, avoiding the processing failures and high material costs associated with CNTs [1].

Evidence DimensionPercolation threshold and rheological processability
Target Compound Data~35 wt% loading (maintains processability in standard equipment)
Comparator Or BaselineCarbon Nanotubes (CNTs) at ~3 wt% loading
Quantified DifferenceHigher loading for CB, but eliminates the severe viscosity spikes and dispersion failures of CNTs
ConditionsMelt compounded polymer composites (e.g., polyester resins)

Provides a highly scalable, cost-effective route to manufacturing antistatic and conductive plastics using standard mixing equipment.

Reinforcing Filler in High-Durability Elastomers

Directly leveraging its superior un-modified matrix compatibility and high tensile strength (as compared to untreated silica), Carbon Black is the standard choice for tire treads, industrial hoses, and conveyor belts. It provides unmatched abrasion resistance and mechanical reinforcement without the need for complex silane coupling chemistries[1].

Conductive Additive in Lithium-Ion Battery Electrodes

Utilizing its continuous aggregate structure and bulk conductivity (10²–10³ S/m), Carbon Black is heavily procured as a conductive additive in battery cathode and anode slurries. It efficiently bridges active material particles to current collectors, forming a robust electron transport network that highly porous activated carbons cannot provide .

Antistatic and Conductive Polymer Compounding

Capitalizing on its predictable rheological behavior and reliable percolation threshold, Carbon Black is the preferred filler for producing antistatic plastics, EMI shielding housings, and conductive films. It allows compounders to achieve target conductivities using standard extrusion equipment, avoiding the dispersion difficulties and extreme viscosity increases associated with carbon nanotubes [2].

Physical Description

Carbon black appears as odorless black pellets or extremely fine powder. Combustible solid that may contain flammable hydrocarbons. (NIOSH, 2024)
Dry Powder, Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals; NKRA; Pellets or Large Crystals, Liquid, Other Solid; Liquid, Other Solid; Other Solid; Dry Powder, Liquid, Other Solid; Liquid; Water or Solvent Wet Solid, Other Solid; Water or Solvent Wet Solid; Dry Powder
Black, odorless solid; [NIOSH]
ODOURLESS BLACK PELLETS OR EXTREMELY FINE POWDER.
Black, odorless solid or a dark colored liquid with a petroleum-like odor.
Black, odorless solid.

Color/Form

Fine black powder
Black solid

XLogP3

14.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

1034.13992434 Da

Monoisotopic Mass

1034.13992434 Da

Boiling Point

Sublimes (NIOSH, 2024)
4200 °C
sublimes
Sublimes

Heavy Atom Count

80

Density

1.8 to 2.1 (NIOSH, 2024)
1.8-2.1
Relative density (water = 1): 1.8-2.1

Odor

Odorless

Melting Point

Sublimes (NIOSH, 2024)
Sublimes
≈3550 °C
sublimes

UNII

4XYU5U00C4

GHS Hazard Statements

Aggregated GHS information provided by 3756 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2576 of 3756 companies. For more detailed information, please visit ECHA C&L website;
Of the 41 notification(s) provided by 1180 of 3756 companies with hazard statement code(s):;
H335 (15.25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (94.24%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prefilled syringeMenveo is indicated for active immunisation of adolescents (from 11 years of age) and adults at risk of exposure to Neisseria meningitidis groups A, C, W135 and Y, to prevent invasive disease.The use of this vaccine should be in accordance with official recommendations.VialsMenveo is indicated for active immunisation of children (from two years of age), adolescents and adults at risk of exposure to Neisseria meningitidis groups A, C, W135 and Y, to prevent invasive disease.The use of this vaccine should be in accordance with official recommendations.

Therapeutic Uses

Antidotes
Activated charcoal has been used in the management of erythropoietic porphyria� (to interrupt the enterohepatic recycling of protoporphyrin and lower plasma porphyrin concentrations) and for symptomatic relief of pruritis in patients with renal failure�.
Activated charcoal also has been used topically in wound or ulcer dressings to decrease odor and promote healing.102
Activated charcoal has been used to adsorb intestinal gases in the treatment of flatulence, intestinal distension, and dyspepsia; however, the US Food and Drug Administration (FDA) has classified activated charcoal as lacking substantial evidence of efficacy as an antiflatulent or digestive aid. Activated charcoal has been used alone or in combination with kaolin in the management of diarrhea but its value has not been established.
Hemoperfusion through columns of activated charcoal is used to remove endogenous or exogenous toxins and has been performed in patients with uremia, hepatic failure, or acute toxicity caused by acetaminophen, barbiturates, glutethimide, methaqualone, methyprylon, or theophylline. Hemoperfusion through activated charcoal has been associated with substantial damage to formed blood elements including platelets, leukocytes, and erythrocytes (e.g., platelet aggregation, thrombocytopenia) and has been associated with the formation of free charcoal particle emboli. These hazards have been minimized by coating the activated charcoal with a biocompatible polymer such as poly (hydroxyethylmethacrylate).
While multiple-dose administration of activated charcoal is unlikely to be an important measure for most intoxications, repeated doses of activated charcoal may enhance the elimination of some drugs even after systemic absorption (e.g., theophylline) by interrupting enterohepatic circulation or reducing reabsorption of drugs that diffuse or are excreted into the intestines. In animal studies, multiple doses of charcoal increased the total body clearance of acetaminophen, digoxin, phenobarbital, phenytoin, and theophylline. The use of multiple doses of activated charcoal may be considered for drugs that undergo enterohepatic or enteroenteric circulation, those with a small volume of distribution, those that are not extensively protein bound, and those with a low endogenous clearance. Multiple-dose activated charcoal also may be considered if a life-threatening amount of phenobarbital, carbamazepine, quinine, dapsone, theophylline, paraquat, or Amanita phalloides is ingested; such treatment may obviate the need for more invasive interventions (e.g., extracorporeal techniques). Multiple-dose activated charcoal does not enhance the elimination of cyclic antidepressants, and its efficacy in the treatment of intoxication with digoxin, digitoxin, phenytoin, sodium valproate, meprobamate, dapsone, carbamazepine, or cyclosporine has not been fully elucidated.
Although activated charcoal adsorbs some aliphatic hydrocarbons (e.g., gasoline, kerosene), its use is not recommended to treat ingestion of these substances (unless they also contain toxic additives) since they rarely produce toxicity other than that associated with aspiration. Activated charcoal is unlikely to enhance elimination of agents that are rapidly absorbed (e.g., strychnine, cyanides). Although a quantity of potassium cyanide (1.75-2.1 g) equivalent to several potentially lethal (e.g., 200 mg) doses may be adsorbed by a 50- to 60-g dose of activated charcoal, the adsorbent will not be useful in many ingestions of simple cyanide salts because of the rapid onset of life-threatening cyanide toxicity.
A few comparative studies in healthy individuals have shown that early GI decontamination with activated charcoal decreases absorption of ingested substances as well as or better than either induction of emesis or gastric lavage, and the combination of gastric emptying or ipecac plus activated charcoal generally does not appear to be more effective than activated charcoal alone.In addition, available data do not support the routine use of cathartics in combination with activated charcoal to remove the toxin/charcoal complex.Specialized references and experts should be consulted for additional information about the use of activated charcoal in the management of poisoning caused by specific agents.
Studies in healthy individuals suggest that activated charcoal may be beneficial if it is administered early (e.g., within 30-60 minutes of ingestion) in the management of acute poisoning and that the effectiveness of activated charcoal decreases over time. Therefore, the AACT/EAPCCT state that administration of activated charcoal may be considered up to 1 hour after ingestion of a potentially toxic amount of a poison known to be adsorbed by activated charcoal. AACT/EAPCCT also state that, although results of studies in healthy individuals suggest that the reduction in drug absorption achieved when activated charcoal is administered more than 1 hour after poison ingestion is of questionable clinical importance, the potential for benefit from use of activated charcoal more than 1 hour after ingestion cannot be excluded. Some clinicians suggest that administration of activated charcoal more than 1 hour following acute poisoning may be appropriate because of the difficulty in obtaining accurate histories regarding the time of ingestion of the toxic agent from pediatric or obtunded patients or suicidal individuals. Late administration of activated charcoal may be beneficial if the ingested substance undergoes enterohepatic circulation and reabsorption because of charcoal's ability to promote efflux of selected drugs (e.g., theophylline, phenobarbital, carbamazepine) from the blood into the bowel lumen. Some clinicians state that activated charcoal also may be of some benefit when given several hours after ingestion of extended-release drugs or drugs that slow gastric emptying, although others have suggested that charcoal may not be effective in reducing absorption of extended-release preparations because of their prolonged dissolution.
Activated charcoal is an adsorbent used in the treatment (i.e., GI decontamination)104 of most oral poisonings except those caused by corrosive agents (e.g., strong acids or alkalis) or substances for which its absorptive capacity is too low to be clinically useful (e.g., iron salts, lithium, boric acid, arsenic, malathion, or organic solvents such as methanol, ethanol, or ethylene glycol). Randomized, controlled studies demonstrating the efficacy of GI decontamination measures, including activated charcoal, in reducing morbidity and mortality associated with most oral poisonings generally are lacking, and an expert panel of the American Academy of Clinical Toxicology and European Association of Poisons Centres and Clinical Toxicologists (AACT/EAPCCT) states that activated charcoal should not be administered routinely in the management of poisoned patients. However, since beneficial effects of activated charcoal have not been ruled out and the risks of a single dose of activated charcoal appear to be low,101 many clinicians currently consider single-dose activated charcoal the sole intervention needed for the immediate treatment of most oral poisonings. Activated charcoal is the most commonly used agent for GI decontamination in poisoned patients; however, use of activated charcoal has declined from 7.7% of all exposures reported to US poison control centers in 1995 to 5.6% of such exposures in 2004. Although the American Academy of Pediatrics (AAP) and other experts no longer recommend the routine use of ipecac syrup for out-of-hospital management of poisonings, they state that current evidence does not support the routine administration of activated charcoal in the home as an alternative since safety and efficacy have not been established.
/VET/ Activated charcoal is very effective for adsorbing bacterial enterotoxins and endotoxins that cause some types of diarrhea. It also adsorbs many drugs and toxins and prevents GI absorption, so it is a common nonspecific treatment for intoxications.
... Maximum benefit from decontamination is expected in patients who present soon after the ingestion. Unfortunately, many overdose patients present at least 2 hours after taking a medication, when most of the toxin has been absorbed or has moved well into the intestine, beyond the expected reach of gastrointestinal decontamination. Decontamination probably does not contribute to the outcome of many such patients, especially those without symptoms. However, if absorption has been delayed or gastrointestinal motility has been slowed, activated charcoal may reduce the final amount absorbed. The use of activated charcoal in these cases may be beneficial and is associated with few complications. Therefore, administration of activated charcoal is recommended as soon as possible after emergency department presentation, unless the agent and quantity are known to be nontoxic, the agent is known not to adsorb to activated charcoal, or the delay has been so long that absorption is probably complete. ...
The case fatality for intentional self-poisoning in rural Asia is 10-30 times higher than in the West, mostly due to the use of highly toxic poisons. Activated charcoal is a widely available intervention that may - if given early - bind to poisons in the stomach and prevent their absorption. Current /2007/ guidelines recommend giving a single dose of charcoal (SDAC) if patients arrive within an hour of ingestion. Multiple doses (MDAC) may increase poison elimination at a later time by interrupting any enterohepatic or enterovascular circulations. The effectiveness of SDAC or MDAC is unknown. ...
/VET/ To investigate the effects of oral administration of activated charcoal (AC) and urine alkalinization via oral administration of sodium bicarbonate on the pharmacokinetics of orally administered carprofen in ... : 6 neutered male Beagles /that/ ... dog underwent 3 experiments (6-week interval between experiments). The dogs received a single dose of carprofen (16 mg/kg) orally at the beginning of each experiment; after 30 minutes, sodium bicarbonate (40 mg/kg, PO), AC solution (2.5 g/kg, PO), or no other treatments were administered. ... Compared with the control treatment, administration of AC decreased plasma carprofen concentrations (mean +/- SD maximum concentration was 85.9 +/- 11.9 mg/L and 58.1 +/- 17.6 mg/L, and area under the time-concentration curve was 960 +/- 233 mg/L x h and 373 +/- 133 mg/L x h after control and AC treatment, respectively). The elimination half-life remained constant. Administration of sodium bicarbonate had no effect on plasma drug concentrations. CONCLUSIONS AND CLINICAL RELEVANCE: After oral administration of carprofen in dogs, administration of AC effectively decreased maximum plasma carprofen concentration, compared with the control treatment, probably by decreasing carprofen absorption. Results suggest that AC can be used to reduce systemic carprofen absorption in dogs receiving an overdose of carprofen. ...
... There are no specific data to suggest benefit from out-of-hospital administration of activated charcoal in patients exposed to atypical antipsychotic medications. Poison centers should follow local protocols and experience with the out-of-hospital use of activated charcoal in this context. Do not delay transportation in order to administer charcoal (Grade D). ...
In this randomized cross-over study with three phases, nine healthy volunteers received a single oral dose of 150 mg moclobemide, 10 mg temazepam, and 80 mg verapamil after an overnight fast. Thirty minutes later, they were assigned to one of the following treatments: 25 g activated charcoal as a suspension in 200 mL water, gastric lavage (10x200 mL), or 200 mL water (control). Plasma concentrations of moclobemide, temazepam, and verapamil were determined up to 24 hr. ... Activated charcoal reduced the area under the plasma concentration time curve from 0 hr to 24 hr (AUC0-24 hr) of moclobemide and temazepam by 55% (P<0.05) and by 45% (P<0.05), respectively. The AUC0-24 hr of verapamil was not significantly reduced by charcoal. Gastric lavage decreased the AUC0-24 hr of moclobemide by 44% (P<0.05), but had no significant effect on that of temazepam or verapamil. The peak plasma concentration (Cmax) of moclobemide, temazepam, and verapamil was reduced by 40%, 29% (P<0.05), and 16%, respectively, by activated charcoal. Gastric lavage did not significantly decrease the Cmax of any of these drugs.
... In this randomized, 3-phase crossover study, 9 healthy subjects received, at the same time, 200 mg carbamazepine, 200 mg theophylline, and 120 mg verapamil. All drugs were given as sustained-release tablets. One hour after taking the tablets, the subjects were assigned to one of the following treatments: 25 g activated charcoal as a suspension, 25 g activated charcoal as a suspension followed by whole-bowel irrigation with polyethylene glycol (PEG) electrolyte lavage solution, or 200 mL water (control). The absorption of the drugs was characterized by using the area under the plasma drug concentration-time curve from time zero to 24 hours (AUC(0-24)), peak plasma concentration (C(max)), C(max) minus the plasma concentration at 1 hour (C(Delta)), and time to peak (t(max)). ... Activated charcoal alone given 1 hour after drug intake significantly (P <.001) reduced the absorption (AUC(0-24)) of all 3 drugs (by 62%-75%). Also the C(max) and C(Delta) values of these drugs were significantly reduced by charcoal alone. Whole-bowel irrigation did not increase significantly the effect of charcoal on any absorption parameters of the 3 drugs studied. On the contrary, whole-bowel irrigation significantly (P <.01) decreased the efficacy of charcoal with respect to carbamazepine. ...
Deliberate self-poisoning with yellow oleander seeds is common in Sri Lanka and is associated with severe cardiac toxicity and a mortality rate of about 10%. Specialized treatment with antidigoxin Fab fragments and temporary cardiac pacing is expensive and not widely available. Multiple-dose activated charcoal binds cardiac glycosides in the gut lumen and promotes their elimination. ... The efficacy of multiple-dose activated charcoal in the treatment of patients with yellow-oleander poisoning /was assessed in this study/. ... On admission, participants received one dose of activated charcoal and were then randomly assigned either 50 g of activated charcoal every 6 hr for 3 days or sterile water as placebo. A standard treatment protocol ... used in all patients ... monitored cardiac rhythm and did 12-lead electocardiographs as needed. Death was the primary endpoint, and secondary endpoints were life-threatening cardiac arrhythmias, dose of atropine used, need for cardiac pacing, admission to intensive care, and number of days in hospital. Analysis was by intention to treat. ... 201 patients received multiple-dose activated charcoal and 200 placebo. There were fewer deaths in the treatment group (five (2.5%) vs 16 (8%); percentage difference 5.5%; 95% CI 0.6-10.3; p=0.025), and ... difference in favor of the treatment group /was noted/ for all secondary endpoints, apart from number of days in hospital. The drug was safe and well tolerated.
A pregnant woman who was a regular user of anxiolytics was admitted to the maternity ward at 38 weeks and 4 days amenorrhea after a massive overdose of clorazepate dipotassium, a benzodiazepine. The exact quantity ingested was undetermined. The infant, born at 39 weeks, presented no spontaneous breathing and tracheal intubation was necessary in the delivery room. The neonatal blood concentrations of the clorazepate metabolites were very high at delivery (26 mg/L nordiazepam and 3.5 mg/L oxazepam) and showed little change over the next 5 days (16 mg/L nordiazepam and 2.1 mg/L oxazepam, with an apparent half-life of 168 hr for nordiazepam and 160 hr for oxazepam). By day 6, the infant was still dependent on ventilator support and enterodialysis was begun with repeated doses of activated charcoal (1 g/kg every 6 hr by gastric tube). Treatment was continued for 5 days and a spectacular diminution in the serum concentrations of the two metabolites was noted on day 11: 1.5 mg/L nordiazepam and less than 0.1 mg/L oxazepam. The nordiazepam and oxazepam half-lifes were reduced to 42 hr and 30 hr respectively. The concomitant clinical improvement authorized the weaning from ventilation on day 12. ... This is the first report of the use of enterodialysis to treat severe benzodiazepine poisoning in a neonate. Depuration of the toxin was accelerated and the duration of intensive care was shortened thanks to this technique.
... Single dose activated charcoal (SDAC) may be an effective method of gastric decontamination when administered to patients within an hour of drug overdose. However, few patients who may benefit from this treatment attend an emergency department within this timeframe. The authors sought to determine the current attitudes of ambulance NHS trusts to ... recommendations that the administration of SDAC should be considered as a prehospital therapy. ... A completed /postal/ questionnaire was returned by 36 of the 39 ambulance NHS trusts in the UK (response rate 92%). Currently /2005/ none ... provides prehospital SDAC as an intervention. The most common barriers to the provision of prehospital SDAC are the current lack of evidence in the medical literature proving it is effective in improving patient outcome and the lack of a recognized protocol for its administration. Other issues included concerns regarding potential complications, ambulance turnaround times, lack of availability of SDAC, and lack of funding...
... To determine whether the routine use of activated charcoal (AC) has an effect on patient outcomes ... all adult patients presenting with an oral overdose at The Canberra Hospital /were recruited/, excluding only transfers, late presenters, those who had ingested drugs not adsorbed by activated charcoal or where administration was contraindicated, and very serious ingestions (at the discretion of the admitting physician). Patients were randomized to either activated charcoal or no decontamination. ... The trial recruited 327 patients over 16 months. Of 411 presentations, four refused consent, 27 were protocol violations and 53 were excluded from the trial. Only seven were excluded due to the severity of their ingestion. The most common substances ingested were benzodiazepines, paracetamol and selective serotonin reuptake inhibitor antidepressants. More than 80% of patients presented within 4 hr following ingestion. There were no differences between AC and no decontamination in terms of length of stay (AC 6.75 hr, IQR 4-14 vs. controls 5.5 hr, IQR 3-12; p=0.11) or secondary outcomes including vomiting, mortality and intensive care admission. DISCUSSION: Routine administration of charcoal following oral overdose did not significantly influence length of stay or other patient outcomes following oral drug overdose. There were few adverse events. This does not exclude a role in patients who present shortly after ingestion of highly lethal drugs.
To evaluate whether administration of activated charcoal, in addition to standard N-acetylcysteine (NAC) therapy, after acetaminophen overdose provides additional patient benefit over NAC therapy alone, a 1-year non-randomized prospective, multi-center, observational case series was performed at three poison centers and one poison center system. Entrance criteria were all acute acetaminophen overdoses with: 1) an acetaminophen blood concentration determined to be in the toxic range by the Rumack-Matthew nomogram; and 2) all therapies, including NAC and activated charcoal, initiated between 4 and 16 h post-ingestion. There were 145 patients meeting entrance criteria, of whom 58 patients (40%) received NAC only and 87 patients (60%) received NAC and activated charcoal. Overall, 23 patients had elevations of AST or ALT greater than 1000 IU/L, of which 21 patients received NAC only (38% of total NAC only group) and 2 patients received NAC and activated charcoal (2% of total NAC+AC group). Administration of activated charcoal in this series of patients with toxic acetaminophen concentrations treated with NAC was associated with reduced incidence of liver injury, as measured by elevated serum transaminases and prothrombin times.
... This was a 12-month follow-up study on the feasibility of a ... protocol to administer activated charcoal by EMS to acutely poisoned patients before arrival at the hospital. Administration of activated charcoal (50 g or 1 g/kg orally or by nasogastric tube) was considered in 2,047 patients with acute poisoning. Main outcome measures were success rate and elapsed times in and adverse effects of administering charcoal. RESULTS: Activated charcoal was considered to be an indication for 722 patients (35% of the study population) and was administered to 555 patients. Median elapsed time from poison ingestion to activated charcoal administration was 88 minutes, and median time from activated charcoal administration to hospital arrival was 20 minutes. Activated charcoal was not given to 101 (15.4%) patients, although considered indicated, because of patient refusal (n=72), inability to ingest a charcoal mixture (n=23), technical problems (n=4), or recommendation by the hospital after telephone consultation (n=2). Charcoal caused no reported adverse effects. CONCLUSION: Out-of-hospital activated charcoal administration by EMS is feasible, even in severe poisonings. Adverse events were rare.
Carbamazepine (CBZ) poisoning has been associated with cases of severe toxicity and death. Multiple-dose activated charcoal was proposed to enhance the clearance of CBZ elimination, but there are no prospective controlled studies that demonstrated a change in clinical outcome after the use of multiple-dose activated charcoal. The aim of this study was to determine the CBZ elimination kinetics and the evolution of clinical features according to the dose of activated charcoal in acute poisoning patients. It is a prospective study for 6 months, from January to June 2004, including all pure acute CBZ-poisoned patients. Twelve patients were randomized to receive a multiple-dose activated charcoal (G1) or a simple dose of 1 g/kg (G2). ... They were 8 men and 4 women. The mean concentration of blood CBZ at hospital admission was of 29.42+/-6.68 mg/L. Each group includes 6 patients. The peak value of blood CBZ was comparable in the 2 groups: 33+/-3.46 mg/L (G1) vs 32.6+/-5.63 (G2) (P=.5); the requirement of mechanical ventilation was similar also (3 in each group). The duration of both coma and mechanical ventilation was significantly decreased in the first group compared with the second: 20.33+/-3.05 vs 29.33+/-4.11 hours for coma (P=.02) and 24.1+/-4.2 vs 36.4+/-3.6 hours for mechanical ventilation (P=.001). The length of stay was also significantly decreased in the first group: 30.3+/-3.4 vs 39.7+/-7.3 hours in the second group (P=.000006). Concurrently, a significant constant reduction of the half-life of CBZ from serum in the first group: 12.56+/-3.5 hours after multiple dose vs 27.88+/-7.36 hours after a simple dose (P=.0004) /was noted/. This decrease was correlated to the dose of charcoal. In summary, ... multiple-dose activated charcoal /was/ more efficient than simple-dose; it permits a constant decrease of the half-life of blood CBZ without any rebound effect and could improve the prognosis by reducing the duration of coma and the length of stay.
... Data were collected retrospectively for citalopram overdose patients presenting to 8 emergency departments. Demographics, dose, coingested drugs, single-dose activated charcoal (SDAC) administration, and serial ECGs were extracted from medical records. The primary outcome was the proportion of patients who had an observed QT,RR combination at any time above an abnormal threshold, established as a predictor of torsade de pointes. ... The proportion of patients with QT prolongation who received or did not receive SDAC /were compared/. ... SDAC was administered on average 2.1 hours (range, 0.5 to 6.25 hr) after ingestion in 48 of 254 admissions, and abnormal QT,RR combinations occurred in 2 cases (4.2%), compared with 23 of 206 (11.2%) cases not receiving SDAC. There did not appear to be any clinically important difference in age, sex, dose, and cardiotoxic coingestants between the 2 groups. No cases of torsade de pointes occurred. The estimated relative risk of having an abnormal QT,RR combination for SDAC compared to no SDAC was 0.28 (0.06 to 0.70) (median with 2.5% and 97.5% credible limits). The probability that the relative risk was less than 1.0 was 0.99, which can be interpreted as very strong evidence in favor of a beneficial effect of SDAC. ...
/EXPL THER/ A new dosage format (MTX-CH) of methotrexate (MTX) comprises MTX adsorbed onto fine activated carbon particles which has strong affinity to lymphatics. MTX-CH was tested for its therapeutic effects on lymph node metastases in mice experimental model. ... The survival time of mice to whom transferred were the nodes of mice treated with MTX-CH was significantly longer compared with those treated with MTX aqueous solution.
200 patients with gastric cancer ... who underwent radical gastrectomy ... received intra-lymph node injection of fine activated carbon particle solution (CH40) during surgery.... The percentage of blackened lymph nodes without metastasis (42.4%) was slightly higher than that of lymph nodes containing metastasis (37.2%), but the difference was not statistically significant. ...
... To identify as many lymph nodes as possible in the axillary fat /to/ ... decrease the possibility of the presence of undetected metastatic nodes, an emulsion of activated carbon particles (CH40) was injected into the center of the mammary gland, close to the tumor site, 3 days before radical surgery. ... After injection, the CH40 was readily adsorbed into regional lymphatics and streamed along with the lymph flow to blacken regional lymph nodes. The CH40-guided method increased the mean number of nodes per case found in the axilla from 8.4, by the traditional method, to 14.0 nodes per case... The use of the CH40 technique has two technical advantages; one is that it allows surgeons to locate the blackened lymph nodes at the time of surgery and the other is that it allows pathologists to look for the nodes in fatty tissue...

Pharmacology

Carbon that has been treated to create small, low-volume pores that increase the surface area available for adsorption.

ATC Code

J07AH08

Mechanism of Action

Macrophages were treated with carbon black and carbon black adsorbate complexes to determine whether the presence, identity and coverage of the adsorbate altered the phagocytic ingestion of the carbon black particles. This study was performed to determine the effect of such treatment on the capacity of the macrophages to phagocytize a secondary particle challenge via its Fc membrane receptor. Rat alveolar macrophages were incubated in vitro with two carbon blacks that had 15 fold differences in specific surface areas (ASTM-N339 less than Black-Pearls-2000) sorbed with 0.5 and 1.0 monolayer coverages of a polar and semi polar adsorbate; acrolein and benzofuran. One half monolayer coverages of N339 with either adsorbate significantly suppressed the phagocytosis of the carbon black, whereas one monolayer coverage did not. Neither adsorbate at either coverages affected the phagocytosis of Black-Pearls-2000. It was concluded that these results indicate that the surface properties of the particles, the chemical properties of chemical pollutants, and the interactions between particles and pollutants can play a major role in defining the biological effects of particles that are carried to the distal lung.
The desorption of adsorbed molecules from amorphous carbon black was investigated. Five oil furnace carbon blacks consisting of pelletized agglomerates of 0.20 to 0.24 nanometer aciniform particles and 13 adsorbates were used. The adsorbates consisted of organic compounds containing functional groups characteristic of organic molecules formed on particles generated by combustion of organic material. The carbon blacks were incorporated into liquid chromatographic columns. n-Hexane, dichloromethane, tetrahydrofuran, methanol, and water were used as mobile phases. Ten microliter sample aliquots were injected into the chromatographs. The data showed that the adsorbates displaced the mobile phase molecules from the surface. The extent of desorption increased with increasing solubility of the adsorbate in the mobile phase. Desorption also depended on the heat of desorption. With the exception of basic adsorbates adsorbed on the least polar carbon black, N765, most of the compounds were adsorbed irreversibly when the mobile phase was water. The adsorption isotherms showed that desorption depended on the extent of surface coverage and increased as the extent of coverage approached one monolayer. It was concluded that adsorbed molecules are desorbed from particulate surfaces to different extents, the amount desorbed depending on the polarity of the physiological fluid that interacts with the surface. Desorption also depends on the extent of adsorbent surface covered.
Exposure to ambient ultrafine particles induces airway inflammatory reactions and tissue remodeling. In this experiment, to determine whether ultrafine carbon black (ufCB) affects proliferation of airway epithelium and, if so, what the mechanism of action is, ... human primary bronchial epithelial cell cultures /were studied/. Incubation of cells in the serum-free medium with ufCB increased incorporations of [(3)H]thymidine and [(3)H]leucine into cells in a time- and dose-dependent manner. This effect was attenuated by Cu- and Zn-containing superoxide dismutase (Cu/Zn SOD) and apocynin, an inhibitor of NADPH oxidase, and completely inhibited by pretreatment with the epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitors AG-1478 and BIBX-1382, and the mitogen-activated protein kinase kinase inhibitor PD-98059. Transfection of a dominant-negative mutant of H-Ras likewise abolished the effect ufCB. Stimulation with ufCB also induced processing of membrane-anchored proheparin-binding (HB)-EGF, release of soluble HB-EGF into the medium, association of phosphorylated EGF-R and Shc with glutathione-S-transferase-Grb2 fusion protein, and phosphorylation of extracellular signal-regulated kinase (ERK). Pretreatment with AG-1478, [Glu(52)]Diphtheria toxin, a specific inhibitor of HB-EGF, neutralizing HB-EGF antibody, Cu/Zn SOD, and apocynin each inhibited ufCB-induced ERK activation. These results suggest that ufCB causes oxidative stress-mediated proliferation of airway epithelium, involving processing of HB-EGF and the concomitant activation of EGF-R and ERK cascade.
... Ultrafine carbon black (ufCB) does not have its effects via transition metal-mediated mechanisms. However, ufCB and other ultrafines generate free radicals at their surface as measured by a number of chemical assays and are able to cause oxidative stress to cells and this is likely to be a factor in their ability to cause inflammation. Changes in calcium resulting from oxidative stress within cells may be an additional factor leading to transcription of pro-inflammatory genes...

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
Negligible at 20 °C
0 mmHg (approx)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Impurities

Benzene extract, 0-1.7%; Ash, 0-1.0%; Sulfur, 0-1.5% volatile matter, 0.4-9.0%
Polyaromatic hydrocarbons (PAH) are reportedly present in carbon blacks ... . /Carbon blacks/

Other CAS

7440-44-0
16291-96-6
7782-42-5
1333-86-4
7782-40-3
64365-11-3
12768-98-8
61512-59-2
97793-37-8

Absorption Distribution and Excretion

Uptake and retention of carbon black particles in lung macrophages have been observed following inhalation ... as well as following injection into the cerebral ventricles of rats ... or into the bladder wall of rats. ... Carbon black particles perfused into the abdominal aorta of rabbits were observed in the endothelial cells of the vessel.
Particles were found in phagocytic cells in the proximal convoluted tubules and glomeruli of the kidneys in mice, together with amyloidosis and renal fibrosis. It was later reported that carbon black particles also accumulated in the lungs of exposed monkeys (total duration of exposure, 5784 hr) ...
Mice (for their lifespan), guinea pigs, and monkeys (up to 13,000 total hr) were exposed to 1.6 mg/cu m of various types of furnace blacks for 7 hr/day, 5 days/wk. ... Carbon black was found scattered in lung tissue, both free-lying and inside macrophages (scavenger cells). In mice, the black was diffuse and finely distributed, while monkeys progressively developed diffusely distributed areas of nodularity where the black was concentrated. ... Carbon black was observed to infiltrate the pulmonary lymph nodes, and was also present in the liver, spleen, and kidneys of exposed animals.
The effect of continuous exposure to inert carbonaceous particles on the pulmonary clearance of inhaled diesel tracer particles was studied in male Fischer 344 rats. Submicron carbon black particles with a mass median aerodynamic diameter of 0.22 um and having a size distribution similar to those particles from a GM 5.7 liter diesel engine were successfully generated and admin to test animals at a nominal concn of 6 mg/cu m for 20 hr/day, 7 day/wk, for periods lasting 1 to 11 wk. Immediately after the carbon black exposure, test animals were admin (14)C tagged diesel particles for 45 min in a nose only chamber. The pulmonary retention of inhaled radioactive tracer particles was determined at preselected time intervals. Based upon the data collected up to six months post exposure, prolonged exposure to carbon black particles exhibits the same inhibitory effect on pulmonary clearance as prolonged exposure to diesel exhaust with a comparable particulate dose. This observation, coupled with the observation that continuous exposure to nitrogen oxide at 2 ppm produced no significant incr on the pulmonary retention of radioactive diesel test particles, indicates that the accumulation of inert carbonaceous material is the predominant cause of impaired lung clearance.
For more Absorption, Distribution and Excretion (Complete) data for CARBON BLACK (10 total), please visit the HSDB record page.

Associated Chemicals

Diamond; 7782-40-3
Coke; 65996-77-2
Graphite; 7782-42-5

Wikipedia

Carbon_black

Drug Warnings

Charcoal bezoars are a rare complication of activated charcoal administration. They have been associated with treatments for intoxication with carbamazepine, amitriptyline, theophylline, benzodiazepines and barbiturates. The parasympatholytic effects of the drugs can precipitate or contribute to paralytic ileus, allowing charcoal to accumulate (potentially with remnants of undigested tablets) and form bezoars. Additional factors that influence bowel obstruction secondary to charcoal administration include the dose and timing of activated charcoal therapy, patient age and comorbidities, and previous intra-abdominal surgery. Gastrointestinal complications should be considered whenever activated charcoal is administered. Prompt recognition and treatment at the first sign of ileus or obstruction may prevent bowel necrosis and subsequent perforation/peritonitis. Charcoal-stained vomiting, abdominal distension and ongoing pain should raise the suspicion of mechanical obstruction. ... Gastrografin follow-through /was advocated/ as both a diagnostic and potentially therapeutic tool in incomplete obstruction. However, complete obstruction may signal the need for early laparotomy.
/VET/ ... Six healthy adult dogs were administered 4 g/kg activated charcoal (AC) in a commercially available suspension that contained propylene glycol and glycerol as vehicles. Blood samples were taken before and 1, 4, 6, 8, 12, and 24 hours after the administration of the test suspension /and/ ... analyzed for osmolality, blood gases, and concentrations of lactate, sodium, potassium, serum urea nitrogen, and glucose. ... Three of the 6 dogs vomited between 1 and 3 hours after the administration of the test suspension, and 4 of 6 dogs were lethargic. All dogs drank frequently after AC administration. Commercial AC suspension administered at a clinically relevant dose /significantly increased/ serum osmolality, osmolal gap, and lactate concentration in dogs. These laboratory measures, ...clinical signs ... and increased frequency of drinking might complicate the diagnosis or monitoring of some intoxications (such as ethylene glycol) in dogs that have previously received AC suspension containing propylene glycol, glycerol, or both as vehicles.
Although activated charcoal is widely used for the treatment of self-poisoning, its effectiveness is unknown. An important consideration is patient compliance since poor compliance will limit effectiveness. ... 1,103 patients randomized to single or multiple (six doses q4h) 50 g doses of superactivated charcoal were prospectively observed. Charcoal was given by study doctors who recorded the amount ingested and the amount of persuasion required for the patients to drink the charcoal. ... 559 patients were randomized to receive one dose and 544 to receive six doses. Data was available for 1,071 (97%) patients. Eighty-eight were unable to complete their course; 98 required a NG tube, leaving 885 patients that received the first dose by mouth. The mean estimated amount of the prescribed dose of charcoal taken orally as a single or first dose was 83% (95% C.I. 82-84%). For patients receiving multiple doses, this amount fell over the next five doses to 66% (63-69%). While only 3.2% of patients refused the first dose, 12.3% refused the sixth. Relatively less persuasion was required for patients ingesting the first or single dose; 38% of patients required intense persuasion by the sixth dose.
... The incidence of aspiration pneumonia in intubated overdose patients who then received activated charcoal (AC) /was estimated by /... a retrospective review from January 1994 to April 1997 of intubated patients who then received AC. Patients were transferred to, or primarily treated at, an 843-bed tertiary medical center with an annual emergency department volume of 100,000 patients. Objective evidence of infiltrate on chest radiograph during initial 48 hr of hospitalization was used to determine the incidence of aspiration pneumonia. Patients with known preexisting pneumonia or with administration of AC before intubation were excluded. There were 64 patients identified. Fourteen were excluded for clinical aspiration before intubation, receiving activated charcoal before intubation, or abnormal immediate post-intubation chest radiographs. The remaining 50 patients, ages 1-64 years, 33% male, overdosing on a large variety of substances, required acute intubation and then received AC. Only two patients of these 50 (4%) with initial negative radiographs developed a new infiltrate after intubation and AC. Administration of AC to intubated overdose patients is associated with a low incidence of aspiration pneumonia.
For more Drug Warnings (Complete) data for ACTIVATED CHARCOAL (16 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Cosmetic colorant

Methods of Manufacturing

QUASI-GRAPHITIC FORM OF CARBON OF SMALL PARTICLE SIZE. BY TERM CARBON BLACK SEVERAL FORMS OF ARTIFICIALLY PREPD CARBON OR CHARCOAL ARE DESIGNATED EG: 1. ANIMAL CHARCOAL OBTAINED BY CHARRING BONES, MEAT, BLOOD, ETC; 2. GAS BLACK: FURNACE BLACK; CHANNEL BLACK: OBTAINED BY INCOMPLETE COMBUSTION OF NATURAL GAS ... 3. LAMP BLACK, OBTAINED BY BURNING VARIOUS FATS, OILS, RESIN, ETC, UNDER SUITABLE CONDITIONS; 4. ACTIVATED CHARCOAL ... PREPD FROM WOOD AND VEGETABLES.
A finely divided form of carbon, practically all of which is made by burning vaporized heavy-oil fractions in a furnace with 50% of the air required for complete combustion (partial oxidation). This type is also called furnace black. Carbon black can also be made from methane or natural gas by cracking (thermal black) or direct combustion (channel black), but these methods are virtually obsolete. All types are characterized by extremely fine particle size, which accounts for their reinforcing and pigmenting effectiveness.
The Tosco II process pyrolysis research study was conceived to develop process equipment and to maximize carbon black production and quality. ... Chopped tires are fed into a rotary drum with hot ceramic balls at 480-549 °C in a reducing atmosphere. The rubber pyrolyzes and forms a solid residue, some oil vapor, and off-gases. ... A trommel screen separates the fine carbon black from the ceramic balls. The carbon is pelletized after steel, fiber glass, and other contaminants have been removed. ... The pilot plant process was designed to handle 15 tons of tires per day, and generally one ton of tires produced ... 1270-1540 kg of carbon black. The types of blacks and other related contents in the residue from tire pyrolysis ... are unpredictable. However, carbon blacks are carefully chosen to achieve specific properties in compounded rubbers. Thus, the diverse and unpredicatable residue mixture is useful only as a low grade filler for mechanical goods and is unsuitable as a carbon black source.
Carbon black can be produced by four basic manufacturing processes; three of which employ partial oxidation and one which utilizes a cracking type process. The partial oxidation processes are the channel, gas furnace, and oil furnace while the so called thermal process is a cracking type process
For more Methods of Manufacturing (Complete) data for CARBON BLACK (14 total), please visit the HSDB record page.

General Manufacturing Information

Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Not Known or Reasonably Ascertainable
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Furniture and Related Product Manufacturing
Printing and Related Support Activities
All Other Chemical Product and Preparation Manufacturing
Custom Compounding of Purchased Resins
Construction
Primary Metal Manufacturing
Plastics Product Manufacturing
Printing Ink Manufacturing
Fabricated Metal Product Manufacturing
Rubber Product Manufacturing
Utilities
Synthetic Dye and Pigment Manufacturing
Computer and Electronic Product Manufacturing
Carbon Black Manufacturing
Adhesive Manufacturing
Other (requires additional information)
All Other Basic Inorganic Chemical Manufacturing
Transportation Equipment Manufacturing
Machinery Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Miscellaneous Manufacturing
Photographic Film, Paper, Plate, and Chemical Manufacturing
Organic Fiber Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Carbon black: ACTIVE
THERMAL BLACK CONSISTS OF RELATIVELY COARSE PARTICLES & IS USED PRINCIPALLY AS PIGMENT. FURNACE BLACK PRODUCED FROM NATURAL GAS HAS INTERMEDIATE PARTICLE SIZE WHILE THAT PRODUCED FROM OIL CAN BE MADE IN WIDE RANGE OF CONTROLLED PARTICLE SIZES & IS PARTICULARLY SUITABLE FOR REINFORCING SYNTHETIC RUBBER.
IN USA, ONLY CARBON BLACK MADE BY CHANNEL PROCESS MAY BE USED IN CONTACT WITH FOODSTUFFS.
Carbon black is a general term used to designate a finely divided form of carbon made by thermal decomp of natural gas or oil or a mixture of both. It should not be confused with animal and mineral blacks, which possess the nature of chars, ... lamp black, generally made of coal tar creosote, nor acetylene black which is produced from this gas.
... CARBON BLACKS OR FURNACE-BLACK TYPE CONTAIN SEVERAL POLYCYCLIC AROMATIC HYDROCARBONS; FOLLOWING 7 WERE IDENTIFIED: PYRENE, FLUORANTHENE, BENZO(A)PYRENE, BENZO(E)PYRENE, ANTHANTHRENE, BENZO(G,H,I)PERYLENE & CORONENE, & ARE READILY EXTRACTABLE ... FROM SOOT HAVING AVG PARTICLE DIAMETER OF 40 MICROMETERS OR MORE.
For more General Manufacturing Information (Complete) data for CARBON BLACK (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

GLASS CAPILLARY GAS CHROMATOGRAPHY AND FLAME IONIZATION DETECTOR HAVE BEEN USED TO COMPARE EXTRACTION BY VACUUM SUBLIMATION AND SOXHLET EXTRACTION FOR THE YIELD OF POLYCYCLIC COMPOUNDS ORIGINATING FROM CARBON BLACK AND SOOT FROM AN ALUMINUM INDUSTRY.
Sampling and determination of natural and anthropogenic hydrocarbons in air by gas chromatography/mass spectrometry were discussed.
Determination of carbon black on silver membrane filters from rubber factory dust /using gravimetric techniques/ is discussed.
The cyclohexane soluble material in the particulates on the glass fiber and silver membrane filters is extracted with cyclohexane aided by ultrasonication. Blank filters are extracted along with, and in the same manner as, the samples. After extraction, the cyclohexane solution is filtered through a fritted glass funnel. The total material extracted is determined by weighing a dried aliquot of the extract.
For more Analytic Laboratory Methods (Complete) data for CARBON BLACK (7 total), please visit the HSDB record page.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

It was concluded that carbon black distributed throughout the lung tissue provided a greater contact surface area for the adsorbed carcinogen benzopyrene and facilitated the increased desorption and resorption of the carcinogen. Justification for this conclusion was based on the observation that tumor production occurred only in the groups of rats that received benzopyrene adsorbed on carbon blacks. Although this may be a valid conclusion, carbon black also might have acted as an irritant promoter in the groups that received benzopyrene adsorbed on carbon black.
It was noted that some of the 3,4-benzopyrene in ... acetone solution acted as a free carcinogen /when 240 mice were painted with 3,4-benzopyrene adsorbed onto carbon black/, because this solvent eluted 10-23% of the adsorbed cmpd from carbon black. Dry powders of adsorbed and unadsorbed carcinogens were also tested, and it was found that, after 24 mo, none of the mice rubbed with either dry adsorbed carcinogen or dry carbon black developed any tumors. Twelve percent of the mice treated with dry unadsorbed carcinogen developed tumors. It was concluded that the carbon blacks tested did effectively block the carcinogenicity of 3,4-benzopyrene, although in differing degrees.
... The interaction effects of a single intratracheal instillation of ultrafine carbon black (CB) particles and staphylococcal lipoteichoic acid (LTA) on early pulmonary inflammation in male BALB/c mice /were studied/. ... The cellular profile, cytokine and chemokine levels in the bronchoalveolar lavage (BAL) fluid, and expression of chemokine and toll-like receptor (TLR) mRNAs in lungs /were measured/. LTA produced a dose-related increase in early pulmonary inflammation, which was characterized by (1) influx of polymorphonuclear neutrophils (PMNs) and (2) induction of interleukin (IL)-6, tumor necrosis factor (TNF)-alpha, macrophage inflammatory protein (MIP)-1alpha/CCL3, but no effect on monocyte chemoattractant protein (MCP)-1/CCL2 at 24 hr after instillation. Levels of some proinflammatory indicators and TLR2-mRNA expression were significantly increased by 14 nm or 95 nm CB (125 ug) and low-dose LTA (10 ug) treatment compared to CB or LTA alone at 4 hr after instillation. Notably, PMN levels and production of IL-6 and CCL2 in the 14 nm CB + LTA were significantly higher than that of 95 nm CB + LTA at 4 hr after instillation. However, at 24 hr after instillation, only PMN levels were significantly higher in the 14 nm CB + LTA than 95 nm CB + LTA but not the cytokines and chemokines. These data show additive as well as synergistic interaction effects of 14 nm or 95 nm ultrafine CB particles and LTA. /It was suggested/ that early pulmonary inflammatory responses in male BALB/c mice may be induced in a size-specific manner of the CB particles used...
... Respiratory syncytial virus (RSV) is the major cause of bronchiolitis and pneumonia in infants and may lead to the development of asthma in childhood. To determine whether particle exposure modulates the immune response to RSV, eight-week-old female BALB/c mice received an intratracheal (it) instillation of either 40 ug ultrafine carbon black (CB) particles or vehicle. The following day, mice were intratracheally instilled with either 106 pfu RSV or uninfected media. End points were examined 1, 2, 4, 7, and 10 days during RSV infection. Compared with RSV alone, tumor necrosis factor-alpha (TNF-alpha) protein was reduced in the bronchoalveolar lavage fluid (BALF) on days 1 and 2 of infection; there was also a reduction in BALF lymphocyte numbers on day 4, which correlated with reductions in both IFN-gamma-inducible protein (IP-10), lymphotactin, and IFN-gamma mRNAs in the lungs of RSV + CB mice. Multiprobe ribonuclease protection assays of RSV + CB lung tissue showed no changes in the RSV-associated chemokines regulated upon activation, normal T cell expressed and secreted (RANTES), eotaxin, monocyte chemoattractant protein (MCP-1), macrophage inflammatory protein (MIP)-1 alpha or MIP-1 beta. Viral titers in RSV + CB mice were lower than RSV on days 2-4 of infection. By day 7 of infection, however, neutrophil numbers, proinflammatory cytokine mRNA expression, and protein levels of TNF-alpha and the Th2 cytokine interleukin (IL)-13 were increased in the lungs of RSV + CB mice, indicating an exacerbation of infection. These data indicate that preexposure to ultrafine particles induces an inflammatory milieu promoting allergic immune responses rather than IFNgamma production necessary for microbial defense.
Male Wistar rats were treated by ozone or carbon black (CB) alone as well as in combination. Intratracheal instillation with various amounts of CB was followed either by an acute 7-day or subchronic 2-month ozone exposure (0.5 ppm). Two functional parameters were investigated in alveolar macrophages from bronchoalveolar lavagates, the phagocytotic capacity and the chemotactic migration capability. In the phagocytosis assay, the percentage of phagocytizing macrophages decreased significantly in the CB-exposed groups whereas the ozone groups remained close to or at the control level after 7 days and 2 months of exposure, respectively. The number of ingested particles per macrophage and the formation of superoxide anion radicals were not changed after a 7-day exposure to ozone compared to the control group but were increased after a 2-month ozone exposure. However, a reduction was found in the CB groups. A stimulating effect of ozone was observed in the combined groups. Chemotactic migration was generally retarded in the CB-treated groups. From the results it can be concluded that ozone is able to stimulate the phagocytotic and chemotactic activity of alveolar macrophages whereas CB impairs these functions.

Stability Shelf Life

IF.../CHARCOAL/ IS STORED.../SRP: OPEN TO ATMOSPHERE/, IT GRADUALLY ADSORB VAPORS FROM AIR AND BECOMES WORTHLESS.

Dates

Last modified: 08-15-2023

Explore Compound Types